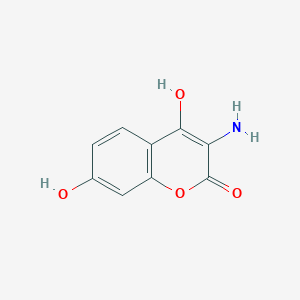
3-Amino-4,7-dihydroxycoumarin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4,7-dihydroxycoumarin is a compound belonging to the aminocoumarin family, characterized by its unique structure that includes an amino group at the 3-position and hydroxyl groups at the 4 and 7 positions. This compound is known for its significant biological activities and is a core structure in several antibiotics, including novobiocin, clorobiocin, and coumermycin .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,7-dihydroxycoumarin can be achieved through various methods. One common approach involves the reaction between substituted salicylaldehydes and ethyl isocyanoacetate in the presence of copper (I) iodide and pyridine in methanol at 50°C. This reaction yields 3-formylaminocoumarin derivatives, which are then hydrolyzed in the presence of concentrated hydrochloric acid in methanol under reflux conditions to produce the desired 3-aminocoumarin derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed Buchwald-Hartwig amination is also reported for the efficient synthesis of 3-amino-4-sulfanylcoumarins from 3-bromo-4-tosyloxycoumarin and aromatic amines .
化学反应分析
Types of Reactions
3-Amino-4,7-dihydroxycoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenated compounds and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted coumarin derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
科学研究应用
3-Amino-4,7-dihydroxycoumarin has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and is used in the study of reaction mechanisms.
Medicine: It has potential therapeutic applications due to its antibacterial and anticancer properties.
作用机制
The mechanism of action of 3-Amino-4,7-dihydroxycoumarin involves its interaction with specific molecular targets. For instance, in antibiotics like novobiocin, the compound interacts with the B subunit of bacterial gyrase, inhibiting ATP-dependent supercoiling of DNA. This inhibition prevents bacterial DNA replication and transcription, leading to the death of the bacterial cell .
相似化合物的比较
Similar Compounds
Novobiocin: Contains the 3-amino-4,7-dihydroxycoumarin moiety and is used as an antibiotic.
Clorobiocin: Another antibiotic with a similar structure and mechanism of action.
Coumermycin A1: Shares the aminocoumarin core structure and exhibits similar biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit bacterial gyrase makes it a valuable compound in the development of antibiotics .
属性
CAS 编号 |
22375-63-9 |
|---|---|
分子式 |
C9H7NO4 |
分子量 |
193.16 g/mol |
IUPAC 名称 |
3-amino-4,7-dihydroxychromen-2-one |
InChI |
InChI=1S/C9H7NO4/c10-7-8(12)5-2-1-4(11)3-6(5)14-9(7)13/h1-3,11-12H,10H2 |
InChI 键 |
QVNNPTBCHMRANE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


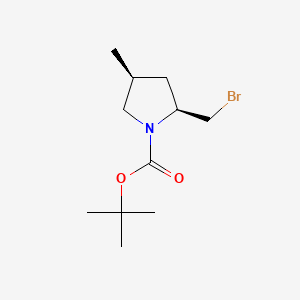
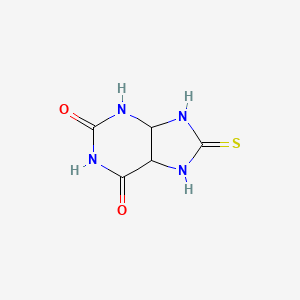
![[2-Oxo-2-(2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl)ethyl] acetate](/img/structure/B12288455.png)
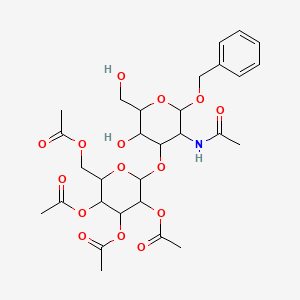
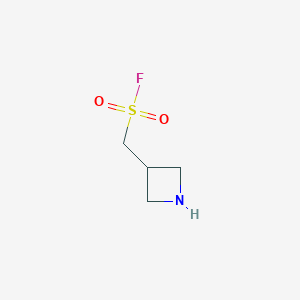
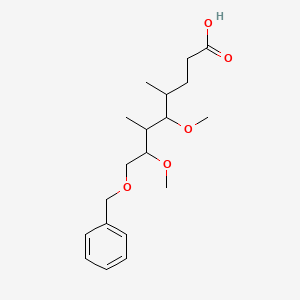
![N-[1-[[1-[[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-(2-aminopropanoylamino)-4-methylpentanamide;hydrochloride](/img/structure/B12288474.png)
![9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride](/img/structure/B12288477.png)
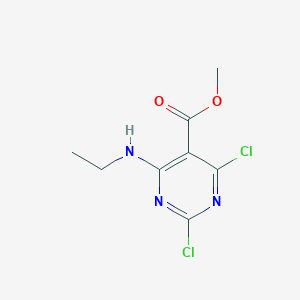
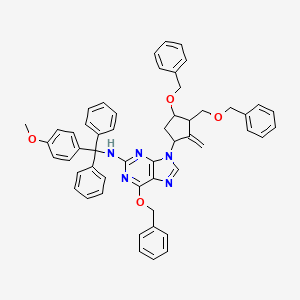
![Benzhydryl 7-benzamido-3-(chloromethyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12288500.png)
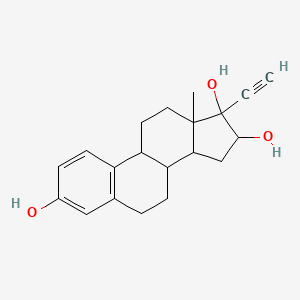
![Pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12288513.png)
![2,5-Cyclohexadiene-1,4-dione,3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methyl-](/img/structure/B12288532.png)
